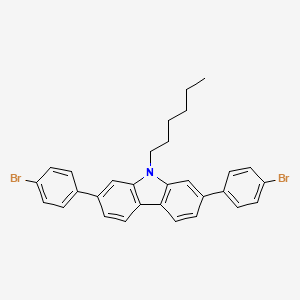

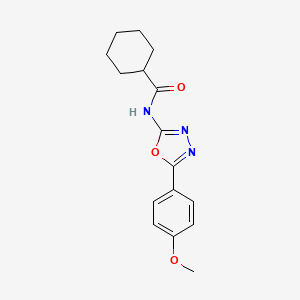

![molecular formula C10H9N5S B2505435 4-((1-methyl-1H-imidazol-2-yl)thio)pyrazolo[1,5-a]pyrazine CAS No. 2320955-51-7](/img/structure/B2505435.png)

4-((1-methyl-1H-imidazol-2-yl)thio)pyrazolo[1,5-a]pyrazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-((1-methyl-1H-imidazol-2-yl)thio)pyrazolo[1,5-a]pyrazine is a useful research compound. Its molecular formula is C10H9N5S and its molecular weight is 231.28. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Reactivity Imidazo[1,2-a]pyrazines, including variants like 4-((1-methyl-1H-imidazol-2-yl)thio)pyrazolo[1,5-a]pyrazine, are recognized for their versatile applications in organic synthesis and drug development. They exhibit diverse reactivity patterns, which are influenced by the pattern and position of substitution. This makes them a valuable scaffold in synthesizing multifarious biological compounds (Goel, Luxami, & Paul, 2015).

Biological Applications Compounds with the imidazo[1,2-a]pyrazine core have been studied for various biological activities. For instance, derivatives have been synthesized that demonstrate promising antiulcer properties and pharmacodynamic profiles, suggesting potential applications in this area (Kaminski et al., 1987).

Anticancer Properties The structure of imidazo[1,5-a]pyrazines allows for their use in developing anticancer agents. Modifications in this chemical structure have been explored to synthesize compounds with potential therapeutic applications in cancer treatment (El-Gaby et al., 2017).

Pharmacological Properties Imidazo[1,2-a]pyrazine derivatives have been synthesized with various pharmacological properties, including uterine-relaxing and antibronchospastic activities. These properties indicate potential therapeutic applications in related medical conditions (Sablayrolles et al., 1984).

Antibacterial Applications The structural adaptability of imidazo[1,2-a]pyrazines facilitates the synthesis of derivatives with antibacterial properties. Research into these compounds has shown promising results in inhibiting the growth of both gram-positive and gram-negative bacteria, indicating their potential use as antibacterial agents (Azab, Youssef, & El-Bordany, 2013).

Mechanism of Action

Target of action

For instance, imidazole derivatives show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Biochemical pathways

Without specific information on the compound’s targets, it’s difficult to determine the exact biochemical pathways it might affect. Given the wide range of activities associated with imidazole derivatives, it’s likely that multiple pathways could be affected .

Pharmacokinetics

Imidazole is known to be highly soluble in water and other polar solvents, which could influence its absorption and distribution .

Action environment

Environmental factors such as pH and temperature could potentially influence the compound’s action, efficacy, and stability. For instance, some compounds show a solvatofluorochromic effect, where their fluorescence properties change depending on the solvent environment .

Safety and Hazards

Future Directions

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature . This suggests that there is a great potential for the development of new drugs that overcome the AMR problems .

Properties

IUPAC Name |

4-(1-methylimidazol-2-yl)sulfanylpyrazolo[1,5-a]pyrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N5S/c1-14-6-4-12-10(14)16-9-8-2-3-13-15(8)7-5-11-9/h2-7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYXYUKOWDHZQTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1SC2=NC=CN3C2=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-chlorobenzamido)-N-(3-methoxyphenethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2505353.png)

![N-[[4-Methyl-2-(oxolan-3-ylmethoxy)phenyl]methyl]prop-2-enamide](/img/structure/B2505355.png)

![N-(2,4-dimethylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2505360.png)

![(1R,3s,5S)-N-(4-(pyridin-2-yl)thiazol-2-yl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2505371.png)